molecular formula C16H10ClN3 B5764068 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B5764068
M. Wt: 279.72 g/mol
InChI Key: KLCFJXVHPIBZFH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: is an organic compound belonging to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 4-chlorophenyl group, along with a nitrile group at the 4-position of the pyrazole ring. It is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a base such as sodium ethoxide to yield the desired pyrazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction under appropriate conditions.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry: In chemistry, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound in drug discovery .

Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and other specialty chemicals. Its derivatives are used as intermediates in the production of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide

Uniqueness: Compared to similar compounds, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a nitrile group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCFJXVHPIBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
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3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
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Reactant of Route 6
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

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